molecular formula C13H14ClFN4O2S2 B3009962 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034458-26-7

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B3009962
CAS No.: 2034458-26-7
M. Wt: 376.85
InChI Key: ZNJPCWFVNJSBQU-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then converted into sulfonyl chloride, followed by nucleophilic attack by the amine to yield the final sulfonamide compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide include other sulfonamides with thiadiazole rings, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O2S2/c14-11-7-10(1-2-12(11)15)23(20,21)18-9-3-5-19(6-4-9)13-8-16-22-17-13/h1-2,7-9,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPCWFVNJSBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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